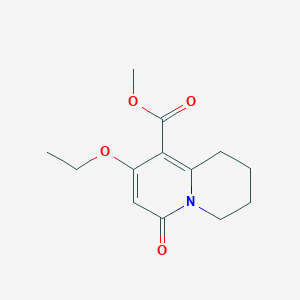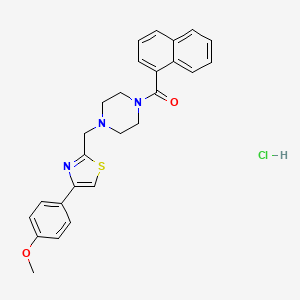
2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate is a useful research compound. Its molecular formula is C13H16F3NO4 and its molecular weight is 307.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystalline Covalent Organic Frameworks
Crystalline covalent organic frameworks (COFs) have been developed, utilizing organic building units linked through hydrazone bonds to create extended two-dimensional porous frameworks. These materials, COF-42 and COF-43, are highly crystalline, exhibit excellent chemical and thermal stability, and maintain permanent porosity. The incorporation of structures like 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate into such frameworks could potentially enhance their utility in scientific research by contributing to the diversity and functionality of COFs (Uribe-Romo et al., 2011).
Photoredox Systems for Catalytic Fluoromethylation
The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been an area of significant interest, particularly in the synthesis of compounds containing trifluoromethyl groups, which are prevalent in pharmaceuticals and agrochemicals. The research focuses on the design of reaction systems that enable efficient and selective radical fluoromethylation under mild conditions, highlighting the potential of integrating compounds like this compound into these systems to advance the synthesis of organofluorine compounds (Koike & Akita, 2016).
Bioorthogonal Chemistry for Investigating Biological Processes
A bioorthogonal chemical system has been established to investigate biological processes such as cell death and immunity. This system involves a cancer-imaging probe that can release a client protein, including an active gasdermin, selectively into tumor cells, revealing the antitumor immune function of pyroptosis. Such research underscores the importance of developing novel chemical systems, possibly incorporating compounds like this compound, to elucidate complex biological phenomena (Wang et al., 2020).
Lewis Acid Catalysis in Organic Synthesis
Scandium trifluoromethanesulfonate has been demonstrated as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This research highlights the potential of using highly active Lewis acid catalysts, potentially in conjunction with compounds like this compound, to facilitate challenging organic transformations, particularly in the synthesis of complex organic molecules (Ishihara et al., 1996).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-diethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4/c1-3-19-10-6-5-9(7-11(10)20-4-2)17-12(18)21-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUBJOHLSVDTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2735202.png)
![N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2735203.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea](/img/structure/B2735211.png)




![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2735218.png)



